Fluororaclopride is synthesized from raclopride, a known dopamine receptor antagonist. The introduction of fluorine-18 enhances its properties for imaging applications. It falls under the category of radiolabeled compounds used in molecular imaging, specifically targeting the central nervous system.
The synthesis of fluororaclopride involves several key steps that utilize fluorine-18 as a labeling agent. The general method includes:
The molecular structure of fluororaclopride can be described as follows:
The incorporation of fluorine alters the electronic properties of the molecule, which is significant for its interaction with biological targets. Advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often used to confirm the structure and purity of synthesized fluororaclopride.
Fluororaclopride participates in various chemical reactions typical of radiolabeled compounds:
Fluororaclopride functions primarily as a dopamine D2 receptor antagonist. Its mechanism involves:
Studies have shown that fluororaclopride has a high affinity for D2 receptors, making it an effective tracer for assessing dopaminergic function in various neurological disorders .
Fluororaclopride exhibits several notable physical and chemical properties:
Fluororaclopride has significant applications in both research and clinical settings:
Fluororaclopride is systematically named under International Union of Pure and Applied Chemistry conventions as (S)-N-[(1-Ethyl-2-pyrrolidinyl)methyl]-5-(3-fluoropropyl)-2-hydroxy-3-methoxybenzamide. This nomenclature specifies:
The core structure comprises three modules:
Table 1: Atomic Coordinates of Key Functional Groups in Fluororaclopride
Group | Position | Bond Angle (°) | Role in Receptor Binding |
---|---|---|---|
3-Fluoropropyl | C5 (benzene) | 111.5° (C-C-F) | Enhances lipophilicity |
2-Hydroxy | Ortho | 119.0° (C-O-H) | H-bond donor to Asp⁸⁰ |
3-Methoxy | Meta | 120.3° (C-O-CH₃) | Steric occlusion |
(S)-Pyrrolidine N | Side chain | 108.7° (ring) | Ionic interaction with Asp¹¹⁴ |
Molecular modeling confirms the fluoropropyl chain adopts an anti conformation, minimizing steric clash with the methoxy group while optimizing hydrophobic contact with receptor subpockets [7].
Fluororaclopride is structurally derived from raclopride (C₁₅H₂₀Cl₂N₂O₃) but incorporates a 3-fluoropropyl group replacing chlorine at the benzene ring’s fifth position. Key contrasts include:
Table 2: Structural and Electronic Comparison with Raclopride
Parameter | Raclopride | Fluororaclopride | Impact on Pharmacology |
---|---|---|---|
C5 Substituent | Chlorine | 3-Fluoropropyl | ↑ Lipophilicity (log P +0.7) |
Molar Mass (g/mol) | 347.24 | 369.84 | Altered pharmacokinetics |
Dopamine D2 Receptor Binding Affinity (Ki) | 1.8 nanomolar | 0.9 nanomolar | Improved receptor occupancy |
Dipole Moment (Debye) | 4.2 | 5.1 | Enhanced electrostatic interactions |
Spectroscopic analyses reveal:
The fluoropropyl chain increases lipophilicity (measured partition coefficient log P = 2.1 versus raclopride’s 1.4), enhancing blood-brain barrier penetration. Quantum mechanical calculations further demonstrate reduced electron density at the hydroxy group due to fluorine’s inductive effect, weakening hydrogen bonding but strengthening hydrophobic receptor contacts [4] [7] [9].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7